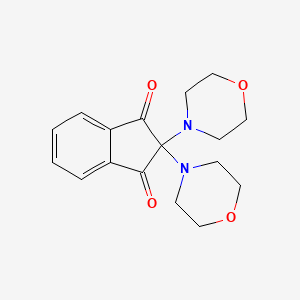

2,2-di-4-morpholinyl-1H-indene-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "2,2-di-4-morpholinyl-1H-indene-1,3(2H)-dione" involves multi-component reactions and innovative techniques. For instance, the morpholine-promoted three-component reaction enables the synthesis of functionalized derivatives with good yields and specific configurations (Cao, Sun, & Yan, 2018). Ultrasound-assisted synthesis offers an efficient method for producing derivatives, highlighting the advantages of using environmentally benign solvents and inexpensive catalysts (Ghahremanzadeh, Fereshtehnejad, Mirzaei, & Bazgir, 2011). Additionally, palladium-catalyzed carbonylative annulation reactions present a broad substrate scope for synthesizing indene-1,3(2H)-dione derivatives (Zhang, Chen, Chen, Zhu, & Ji, 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class can be analyzed through X-ray crystallography and computational methods. These analyses reveal non-planar configurations and provide insights into their stereochemistry and conformation (Hickmott, Cox, & Sim, 1974).

Chemical Reactions and Properties

Research on related compounds has uncovered a variety of chemical reactions, including unexpected σ bond rupture events and the effects of hydration and structure on fragmentation patterns. These findings offer a deeper understanding of the compounds' reactivity and stability under different conditions (Breton, Hughes, Pitchko, Martin, & Hardcastle, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability and molecular interactions, are crucial for their characterization and potential applications. Advanced techniques like X-ray diffraction and spectral data analysis are employed to elucidate these properties (Kaynak, Özbey, & Karalı, 2013).

作用機序

Target of Action

It is known that similar compounds have been used in the treatment of paramyxoviridae virus infections

Mode of Action

It is known that the compound is a prodrug , which means it is metabolically converted into an active form within the body.

Biochemical Pathways

Similar compounds have been shown to exhibit anti-fibrotic activities . These compounds inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .

Pharmacokinetics

Prodrug moieties can serve to enhance solubility, absorption, and lipophilicity to optimize drug delivery, bioavailability, and efficacy .

Result of Action

Similar compounds have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro , indicating potential anti-fibrotic effects.

Action Environment

It is known that the performance of similar compounds can be influenced by different nitrogen sources .

特性

IUPAC Name |

2,2-dimorpholin-4-ylindene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-15-13-3-1-2-4-14(13)16(21)17(15,18-5-9-22-10-6-18)19-7-11-23-12-8-19/h1-4H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAVMMPWAMYMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)

![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)

![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)

![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)

![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)

![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)

![N'-[(4-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5764920.png)